Cas no 685107-46-4 (2-METHYL-6-(PHENYLSULFONYL)PYRAZOLO[1,5-A]PYRIMIDIN-7-AMINE)
![2-METHYL-6-(PHENYLSULFONYL)PYRAZOLO[1,5-A]PYRIMIDIN-7-AMINE structure](https://ja.kuujia.com/scimg/cas/685107-46-4x500.png)
2-METHYL-6-(PHENYLSULFONYL)PYRAZOLO[1,5-A]PYRIMIDIN-7-AMINE 化学的及び物理的性質
名前と識別子
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- 2-METHYL-6-(PHENYLSULFONYL)PYRAZOLO[1,5-A]PYRIMIDIN-7-AMINE
- 2-METHYL-6-(PHENYLSULFONYL)PYRAZOLO[1,5-A]PYRIMIDIN-7-YLAMINE
- 6-(benzenesulfonyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-amine
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- インチ: 1S/C13H12N4O2S/c1-9-7-12-15-8-11(13(14)17(12)16-9)20(18,19)10-5-3-2-4-6-10/h2-8H,14H2,1H3
- InChIKey: ZXARUIJHQMSMCZ-UHFFFAOYSA-N
- SMILES: CC1C=C2N=CC(S(C3C=CC=CC=3)(=O)=O)=C(N2N=1)N
2-METHYL-6-(PHENYLSULFONYL)PYRAZOLO[1,5-A]PYRIMIDIN-7-AMINE Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1643809-20mg |
2-Methyl-6-(phenylsulfonyl)pyrazolo[1,5-a]pyrimidin-7-amine |
685107-46-4 | 98% | 20mg |
¥1396.00 | 2024-05-03 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1643809-25mg |
2-Methyl-6-(phenylsulfonyl)pyrazolo[1,5-a]pyrimidin-7-amine |
685107-46-4 | 98% | 25mg |
¥1134.00 | 2024-05-03 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1643809-100mg |
2-Methyl-6-(phenylsulfonyl)pyrazolo[1,5-a]pyrimidin-7-amine |
685107-46-4 | 98% | 100mg |
¥1901.00 | 2024-05-03 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1643809-2mg |
2-Methyl-6-(phenylsulfonyl)pyrazolo[1,5-a]pyrimidin-7-amine |
685107-46-4 | 98% | 2mg |
¥546.00 | 2024-05-03 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1643809-50mg |
2-Methyl-6-(phenylsulfonyl)pyrazolo[1,5-a]pyrimidin-7-amine |
685107-46-4 | 98% | 50mg |
¥1226.00 | 2024-05-03 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1643809-1mg |
2-Methyl-6-(phenylsulfonyl)pyrazolo[1,5-a]pyrimidin-7-amine |
685107-46-4 | 98% | 1mg |
¥482.00 | 2024-05-03 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1643809-10mg |
2-Methyl-6-(phenylsulfonyl)pyrazolo[1,5-a]pyrimidin-7-amine |
685107-46-4 | 98% | 10mg |
¥756.00 | 2024-05-03 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1643809-5mg |
2-Methyl-6-(phenylsulfonyl)pyrazolo[1,5-a]pyrimidin-7-amine |
685107-46-4 | 98% | 5mg |
¥682.00 | 2024-05-03 |
2-METHYL-6-(PHENYLSULFONYL)PYRAZOLO[1,5-A]PYRIMIDIN-7-AMINE 関連文献
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1. Characterization and validation of sampling and analytical methods for mycotoxins in workplace airDanièle Jargot,Sandrine Melin Environ. Sci.: Processes Impacts, 2013,15, 633-644
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Shiqiang Liu,Zhiwen Cheng,Yawei Liu,Xiaoping Gao,Yujia Tan,Yuanyang Ren Phys. Chem. Chem. Phys., 2021,23, 4178-4186
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Carr Hoi Yi Ho,Huanyang Cao,Yong Lu,Tsz-Ki Lau,Sin Hang Cheung,Ho-Wa Li,Hang Yin,Ka Lok Chiu,Lik-Kuen Ma,Yuanhang Cheng,Sai-Wing Tsang,Xinhui Lu,Shu Kong So,Beng S. Ong J. Mater. Chem. A, 2017,5, 23662-23670
2-METHYL-6-(PHENYLSULFONYL)PYRAZOLO[1,5-A]PYRIMIDIN-7-AMINEに関する追加情報
Introduction to 2-METHYL-6-(PHENYLSULFONYL)PYRAZOLO[1,5-A]PYRIMIDIN-7-AMINE (CAS No. 685107-46-4) and Its Emerging Applications in Chemical Biology and Medicinal Chemistry
2-METHYL-6-(PHENYLSULFONYL)PYRAZOLO[1,5-A]PYRIMIDIN-7-AMINE, identified by its CAS number 685107-46-4, represents a structurally sophisticated heterocyclic compound that has garnered significant attention in the realms of chemical biology and medicinal chemistry. This compound belongs to the pyrazolo[1,5-a]pyrimidine scaffold, a privileged structure known for its broad spectrum of biological activities and utility in drug discovery. The presence of a methyl substituent at the 2-position, combined with a phenylsulfonyl group at the 6-position, alongside an amine functionality at the 7-position, endows this molecule with unique physicochemical properties and potential biological functionalities that make it a compelling candidate for further exploration.
The pyrazolo[1,5-a]pyrimidine core is a well-documented motif in medicinal chemistry, exhibiting activities ranging from anticancer to antimicrobial and anti-inflammatory effects. The introduction of electron-withdrawing and electron-donating groups at specific positions within this scaffold can modulate its binding interactions with biological targets, thereby fine-tuning its pharmacological profile. In the case of 2-METHYL-6-(PHENYLSULFONYL)PYRAZOLO[1,5-A]PYRIMIDIN-7-AMINE, the phenylsulfonyl group serves as a key pharmacophore, contributing to both hydrophobic interactions and potential hydrogen bonding capabilities with protein targets. This feature is particularly relevant in the context of developing small-molecule inhibitors or modulators.
Recent advancements in computational chemistry and structure-based drug design have enabled researchers to predict and optimize the binding affinity of such compounds to biological targets with greater precision. The amine moiety at the 7-position of 2-METHYL-6-(PHENYLSULFONYL)PYRAZOLO[1,5-A]PYRIMIDIN-7-AMINE provides an additional site for interaction, potentially allowing for covalent or non-covalent binding to key residues in enzymes or receptors. Such interactions are critical for designing molecules with high selectivity and efficacy.
One of the most exciting aspects of this compound is its potential application in modulating kinases, which are central to numerous signaling pathways implicated in cancer and inflammatory diseases. The phenylsulfonyl group can serve as a hinge-binding element, mimicking natural substrates or inhibitors to disrupt aberrant signaling cascades. Furthermore, the structural rigidity provided by the fused heterocyclic system enhances binding stability, making it an attractive scaffold for further derivatization.
In parallel with experimental investigations, computational studies have been instrumental in unraveling the mechanistic aspects of how 2-METHYL-6-(PHENYLSULFONYL)PYRAZOLO[1,5-A]PYRIMIDIN-7-AMINE interacts with biological targets. Molecular dynamics simulations and enzyme docking studies have revealed that this compound can effectively bind to active sites of kinases by occupying critical pockets formed by conserved amino acid residues. These insights have guided the design of analogs with improved pharmacokinetic properties and reduced off-target effects.
The synthesis of 2-METHYL-6-(PHENYLSULFONYL)PYRAZOLO[1,5-A]PYRIMIDIN-7-AMINE presents an interesting challenge due to its complex heterocyclic architecture. However, modern synthetic methodologies have made significant strides in facilitating such constructions. Transition-metal-catalyzed cross-coupling reactions, particularly palladium-catalyzed Suzuki or Buchwald-Hartwig couplings, have been employed to construct key carbon-carbon bonds within the scaffold efficiently. Additionally, directed ortho-metalation strategies have been utilized to introduce functional groups at specific positions with high regioselectivity.
The versatility of this compound as a building block for drug discovery is further underscored by its ability to be modified at multiple positions without losing its core pharmacological activity. For instance, replacing the phenylsulfonyl group with other sulfonylated aromatic rings or heterocycles can lead to novel derivatives with distinct biological profiles. Similarly, exploring different substituents at the 2-position or 7-position can fine-tune solubility, permeability across biological membranes (ADME properties), and metabolic stability.
Emerging research also highlights the potential of this compound in addressing emerging therapeutic challenges such as antibiotic resistance and neurodegenerative disorders. By targeting conserved domains in bacterial enzymes or amyloid-beta plaques associated with Alzheimer's disease through structural mimicry or allosteric modulation strategies, 2-METHYL-6-(PHENYLSULFONYL)PYRAZOLO[1,5-A]PYRIMIDIN-7-AMINE may offer new avenues for intervention where traditional therapies are limited.
The integration of artificial intelligence (AI) into drug discovery pipelines has further accelerated the exploration of compounds like 2-METHYL-6-(PHENYLSULFONYL)PYRAZOLO[1,5-A]PYRIMIDIN-7-AMINE. Machine learning models trained on large datasets of bioactive molecules can predict novel derivatives with enhanced potency or selectivity against specific targets. These predictions are then experimentally validated using high-throughput screening (HTS) platforms or rational design approaches based on structural insights gained from computational modeling.
In conclusion, 2-METHYL-6-(PHENYLSULFONYL)PYRAZOLO[1,5-A]PYRIMIDIN-7-AMINE (CAS No. 685107-46-4) stands as a testament to the power of heterocyclic chemistry in generating molecules with significant therapeutic potential. Its unique structural features combined with recent advances in synthetic methodologies and computational biology position it as a promising candidate for future drug development efforts across multiple disease areas.
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